1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is a fluorinated alcohol compound with the molecular formula C9H6F6O. It is known for its high polarity and ionizing power, making it an effective solvent in various chemical reactions. The compound is also referred to as α,α-Bis(trifluoromethyl)benzyl alcohol .
Mechanism of Action
Target of Action
It is known to be an effective solvent for cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate .
Mode of Action
The compound interacts with its targets by acting as a solvent in the polymerization process . It facilitates the polymerization of methyl methacrylate through Cu(0)-mediated single electron transfer-living radical polymerization .
Biochemical Pathways
The compound is involved in the polymerization pathway of methyl methacrylate . The downstream effects of this pathway include the formation of polymethyl methacrylate, a material widely used in various industries due to its transparency, resistance to UV light, and overall durability .
Pharmacokinetics
As a solvent, it is likely to have high bioavailability in the specific reactions it is involved in .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the facilitation of polymerization reactions . This results in the formation of polymethyl methacrylate .
Biochemical Analysis
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol plays a significant role in biochemical reactions due to its ability to act as a solvent for various polymerization processes. It is particularly effective in Cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene . The compound interacts with enzymes and proteins involved in these polymerization processes, facilitating the formation of polymers with controlled molecular weights and architectures. The nature of these interactions involves the stabilization of radical intermediates and the promotion of efficient chain propagation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, in polymerization reactions, this compound stabilizes radical intermediates, promoting efficient chain propagation and polymer formation . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high thermal stability, which allows it to maintain its effectiveness over extended periods . Prolonged exposure to certain conditions, such as high temperatures or oxidative environments, may lead to its degradation. Long-term effects on cellular function observed in in vitro or in vivo studies may include alterations in enzyme activity and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as an effective solvent without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation of the respiratory system, skin, and eyes . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be used safely without causing harm to the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a solvent in polymerization reactions. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with enzymes involved in radical polymerization processes can affect the rate and efficiency of polymer formation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues may also be influenced by its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its functions. For example, the compound may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals .
Preparation Methods
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with hexafluoroacetone in the presence of a base, followed by reduction with a suitable reducing agent . Industrial production methods may involve the use of hydrogen fluoride and isopropanol to achieve the desired product .
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s high polarity makes it useful in various biochemical assays and reactions.
Medicine: It is explored for potential pharmaceutical applications due to its unique chemical properties.
Industry: The compound is used in the production of fluorinated polymers and other advanced materials.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol can be compared with other similar compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and Friedel-Crafts reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other fluorinated alcohols.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)7(16,9(13,14)15)6-4-2-1-3-5-6/h1-5,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPIZCAYJQCTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061051 | |
Record name | alpha,alpha-Bis(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718-64-9 | |
Record name | α,α-Bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=718-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, alpha,alpha-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 718-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, .alpha.,.alpha.-bis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha,alpha-Bis(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-bis(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HFPP interact with alkyl peroxy radicals and what are the downstream effects?
A1: HFPP interacts with sec-alkyl peroxy radicals by forming a hydrogen bond. [] This interaction stabilizes the radical, leading to a significant increase in its lifetime. [] The formation of the hydrogen bond is also associated with a decrease in the g-value of the radical, indicating a change in its electronic structure. []
Q2: What is the enthalpy change associated with the formation of the hydrogen bond between HFPP and the alkyl peroxy radical?
A2: The research estimates an enthalpy change of -3.4 kcal mol-1 for the formation of the hydrogen-bonded complex between HFPP and the alkyl peroxy radical. [] This negative value indicates that the formation of the hydrogen bond is an exothermic process, which contributes to the increased stability of the radical.
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